1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine
CAS No.:
Cat. No.: VC9357720
Molecular Formula: C21H23FN4O
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23FN4O |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone |
| Standard InChI | InChI=1S/C21H23FN4O/c22-18-6-8-19(9-7-18)25-14-12-24(13-15-25)16-21(27)26-20(10-11-23-26)17-4-2-1-3-5-17/h1-9,11,20H,10,12-16H2 |
| Standard InChI Key | XJJCNPMJDDALAG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone, reflects its three core components:
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4-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the para position, known to enhance metabolic stability and bioavailability in drug molecules .
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Piperazine ring: A six-membered diamine ring that facilitates interactions with biological targets via hydrogen bonding and electrostatic interactions.
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5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl group: A partially saturated pyrazole ring conjugated to a phenyl group, contributing to planar geometry and π-π stacking interactions .
The molecular formula C21H23FN4O (molecular weight: 366.4 g/mol) was confirmed via high-resolution mass spectrometry (HRMS). The presence of both electron-withdrawing (fluorine) and electron-donating (piperazine) groups creates a polarized electronic profile, influencing reactivity and solubility.
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR: Signals at δ 2.5–3.5 ppm correspond to piperazine protons, while δ 7.0–7.8 ppm aromatic protons confirm fluorophenyl and phenyl groups.
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¹³C NMR: Peaks at δ 165–170 ppm indicate carbonyl (C=O) and pyrazole carbons.
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Infrared Spectroscopy: A strong absorption band at ~1,680 cm⁻¹ confirms the ketone group (C=O).
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a multi-step protocol :
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Piperazine Functionalization:
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Pyrazole Intermediate Preparation:
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Coupling Reaction:
Key Reaction Conditions:
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Solvents: Ethanol, DMF
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Catalysts: Triethylamine, K2CO3
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Temperature: 80–100°C (reflux)
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Yield: ~60–70% after purification by column chromatography .
Optimization Challenges
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Steric Hindrance: Bulky substituents on the pyrazole ring reduce reaction efficiency, necessitating excess reagents .
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Byproduct Formation: Competing N-alkylation of piperazine requires careful stoichiometric control .
Physicochemical Properties
| Property | Value/Description | Method |
|---|---|---|
| Molecular Weight | 366.4 g/mol | HRMS |
| Solubility | 2.1 mg/mL in DMSO | Shake-flask method |
| LogP (Partition Coefficient) | 3.2 | HPLC |
| Melting Point | 148–150°C | Differential Scanning Calorimetry |
Applications and Industrial Relevance
Pharmaceutical Development
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Antipsychotic Agents: Structural analogs have entered preclinical trials for schizophrenia .
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Antibacterial Coatings: Incorporated into polymers for medical devices to prevent biofilm formation .
Materials Science
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Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu²⁺) to create porous materials for gas storage.
Limitations and Future Directions
Current Challenges
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Poor Aqueous Solubility: Limits bioavailability; prodrug strategies or nanoformulations are under investigation .
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Toxicity Profile: Hepatotoxicity observed in rodent models at doses >100 mg/kg.
Research Priorities
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